molecular formula C15H21NO5 B3223431 (2R,3R)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-3-(m-tolyl)propanoic acid CAS No. 1217847-29-4

(2R,3R)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-3-(m-tolyl)propanoic acid

Cat. No. B3223431
CAS RN: 1217847-29-4
M. Wt: 295.33 g/mol
InChI Key: PLGCEOXNWANLCH-VXGBXAGGSA-N
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Description

(2R,3R)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-3-(m-tolyl)propanoic acid, also known as Boc-L-tyrosine, is a compound that has gained significant attention in the field of medicinal chemistry due to its potential applications in drug design and development. This compound belongs to the class of amino acids and is widely used as a building block in the synthesis of peptides and proteins.

Scientific Research Applications

Natural Product Mimicry

Inspired by natural products, researchers explore N-Boc-(2R,3R)-3-amino-2-hydroxy-3-phenylpropionic acid as a scaffold for designing bioactive molecules. By mimicking natural compounds, they aim to develop novel drugs, agrochemicals, or materials with improved properties.

ChemicalBook - Structure Search Santa Cruz Biotechnology - N-Boc-(2R,3R)-3-amino-2-hydroxy-3-phenylpropionic acid Sigma-Aldrich - N-Boc-(2R,3R)-3-amino-2-hydroxy-3-phenylpropionic acid Harnessing natural-product-inspired combinatorial chemistry and …

properties

IUPAC Name

(2R,3R)-2-hydroxy-3-(3-methylphenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO5/c1-9-6-5-7-10(8-9)11(12(17)13(18)19)16-14(20)21-15(2,3)4/h5-8,11-12,17H,1-4H3,(H,16,20)(H,18,19)/t11-,12-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLGCEOXNWANLCH-VXGBXAGGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(C(C(=O)O)O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)[C@H]([C@H](C(=O)O)O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00654603
Record name (2R,3R)-3-[(tert-Butoxycarbonyl)amino]-2-hydroxy-3-(3-methylphenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00654603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R,3R)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-3-(m-tolyl)propanoic acid

CAS RN

1217847-29-4
Record name (2R,3R)-3-[(tert-Butoxycarbonyl)amino]-2-hydroxy-3-(3-methylphenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00654603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(2R,3R)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-3-(m-tolyl)propanoic acid
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(2R,3R)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-3-(m-tolyl)propanoic acid
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(2R,3R)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-3-(m-tolyl)propanoic acid
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(2R,3R)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-3-(m-tolyl)propanoic acid
Reactant of Route 5
(2R,3R)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-3-(m-tolyl)propanoic acid
Reactant of Route 6
(2R,3R)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-3-(m-tolyl)propanoic acid

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